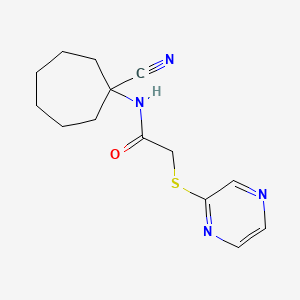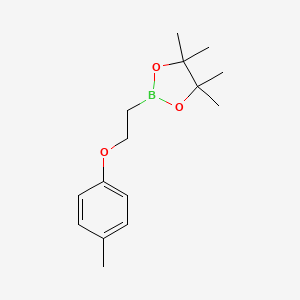![molecular formula C15H21N3O2S B2378307 1,3-dimethyl-6-propyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-65-1](/img/structure/B2378307.png)
1,3-dimethyl-6-propyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMP-PTP is a derivative of pyrido[2,3-d]pyrimidine. Pyridopyrimidines are of great interest due to their biological potential and have been studied in the development of new therapies .
Physical And Chemical Properties Analysis
The molecular weight of DMP-PTP is 307.41. Other physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Solvent Applications
Beyond their biological roles, pyrimido[4,5-d]pyrimidines find utility as solvents:
a. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound serves as a versatile solvent for N-alkylation of chiral compounds and O-alkylation of aldoses. Additionally, it plays a role in the preparation of poly(aryl ethers) and acts as a polar aprotic organic solvent .
Future Directions
Researchers continue to explore novel synthetic routes, optimize biological activities, and investigate additional applications for pyrimido[4,5-d]pyrimidines. Collaborations between synthetic chemists, pharmacologists, and materials scientists will drive advancements in this field.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dimethyl-6-propyl-5-propylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-5-7-10-9-16-13-11(12(10)21-8-6-2)14(19)18(4)15(20)17(13)3/h9H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWNMSFZJRDQHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCCC)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-6-propyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2378224.png)
![3-(3-methoxyphenyl)-7-[4-(2-thienylcarbonyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2378225.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one](/img/structure/B2378228.png)
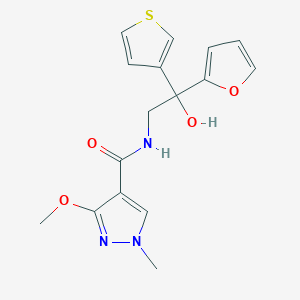
![2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one](/img/structure/B2378231.png)
![(4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2378233.png)

![Ethyl 2-[(4-hydroxyphenyl)carbonylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2378236.png)
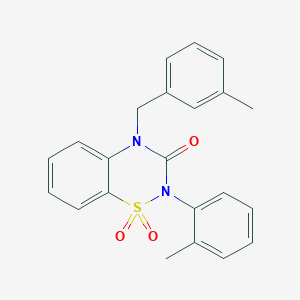
![N-(4-methoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2378242.png)
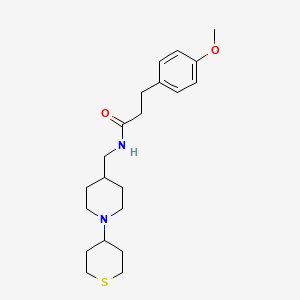
![(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B2378244.png)
